chromium(3+);triphosphate

Description

Overview of Chromium(III) Phosphate (B84403) Chemical Diversity

The chemistry of chromium(III) phosphates is characterized by a remarkable variety of structures and compositions. This diversity arises from the ability of phosphorus and oxygen to form a wide array of phosphate anions, ranging from simple orthophosphates to complex polyphosphates and metaphosphates. These anions can coordinate with the chromium(III) cation, which typically exhibits an octahedral coordination geometry, to form a multitude of compounds with distinct properties.

The diversity extends to the formation of hydrated and anhydrous forms, as well as amorphous and crystalline phases. wikipedia.org For instance, chromium(III) orthophosphate can exist as an anhydrous green solid or as a violet hexahydrate. wikipedia.org Furthermore, the binary system of Cr₂O₃–P₂O₅ is known to produce several stable compounds, including orthophosphate (CrPO₄), pyrophosphate (Cr₄(P₂O₇)₃), and metaphosphate (Cr(PO₃)₃), among others. akjournals.com This rich chemical landscape provides a fertile ground for scientific investigation and the development of novel materials with tailored functionalities.

Historical Development of Research on Chromium(III) Phosphate Systems

Research into chromium(III) phosphate systems has evolved significantly over the years. Early studies focused on the fundamental synthesis and characterization of these compounds. For example, the preparation of chromium phosphate by treating a phosphoric acid solution of chromium(VI) oxide with a reducing agent like hydrazine (B178648) has been a long-established method. wikipedia.org Similarly, the synthesis of hexahydrated chromium(III) phosphate via the reduction of chromium trioxide with ethanol (B145695) in the presence of orthophosphoric acid has been known for some time. wikipedia.org

More recent research has delved into the specific properties and applications of these materials. For example, the use of chromium(III) phosphate in anti-corrosive coatings has been an area of active investigation. wikipedia.orgfscichem.com Paints containing aqueous acidic chromium(III) phosphate have been developed to form protective films on various metal substrates. wikipedia.org In the realm of catalysis, chromium(III) phosphate has been explored for its ability to facilitate cation exchange in sorption reactions, a property that is valuable for environmental remediation. wikipedia.orgwikiwand.com The study of chromium(III) phosphate's magnetic properties has also been a significant area of research, with investigations into the anti-ferromagnetic characteristics of different crystalline forms. wikipedia.org The exploration of more complex chromium(III) phosphates, such as metaphosphates and their various structural types, represents a more advanced stage in the historical development of this field. rsc.org Furthermore, the interaction of chromium(III) with biologically relevant polyphosphates like adenosine (B11128) triphosphate (ATP) has become a subject of interest in bioinorganic chemistry. nih.govoup.com

Classification of Chromium(III) Phosphate Forms and Related Species

Chromium(III) phosphate compounds can be broadly classified based on the nature of the phosphate anion present in their structure. This classification helps in understanding their chemical properties and potential applications.

Chromium(III) orthophosphate, with the chemical formula CrPO₄, is the simplest form of chromium phosphate. It can exist in both anhydrous and hydrated forms, with the hexahydrate (CrPO₄·6H₂O) and tetrahydrate (CrPO₄·4H₂O) being common. wikipedia.orgnih.gov The anhydrous form is a green solid, while the hexahydrate is violet. wikipedia.org

Research has focused on the synthesis, crystal structure, and properties of CrPO₄. Anhydrous CrPO₄ can be prepared by heating a mixture of chromium(III) oxide and ammonium (B1175870) hydrogen phosphate through a series of controlled temperature steps. wikipedia.org It exists in at least two crystalline forms, α-CrPO₄ and β-CrPO₄, both of which are orthorhombic but with different space groups and structural arrangements of CrO₆ octahedra and PO₄ tetrahedra. wikipedia.org The β-form converts to the α-form at temperatures above 1175 °C. wikipedia.org The magnetic properties of these polymorphs have been studied, revealing anti-ferromagnetic behavior at low temperatures. wikipedia.org Recent studies have also investigated the environmental stability of crystalline chromium phosphate (CrPO₄·6H₂O), particularly its formation, dissolution, and oxidation risk in aqueous environments. nih.gov

Table 1: Properties of Chromium(III) Orthophosphate (CrPO₄)

| Property | Anhydrous CrPO₄ | CrPO₄·6H₂O |

|---|---|---|

| Chemical Formula | CrPO₄ | CrPO₄·6H₂O |

| Molar Mass | 146.97 g/mol | 255.06 g/mol |

| Appearance | Green solid | Violet solid |

| Crystal Structure | Orthorhombic (α and β forms) | - |

| Solubility in water | Insoluble | - |

| Melting Point | 1907 °C | - |

Chromium(III) diphosphates, also known as pyrophosphates, contain the P₂O₇⁴⁻ anion. The most well-known example is chromium(III) pyrophosphate, with the formula Cr₄(P₂O₇)₃. This compound can be synthesized through solid-state reactions between chromium(III) oxide and ammonium hydrogen phosphate. akjournals.com A hydrated form, Cr₄(P₂O₇)₃·28H₂O, has also been prepared by reacting diphosphoric acid with chromium carbonate. biointerfaceresearch.com The total dehydration of this hydrate (B1144303) between 90°C and 450°C yields the anhydrous form. biointerfaceresearch.com

The anhydrous Cr₄(P₂O₇)₃ is reported to be isostructural with V₄(P₂O₇)₃, crystallizing in the orthorhombic system. biointerfaceresearch.com It is stable up to its melting point of 1050°C. biointerfaceresearch.com The thermal behavior and vibrational properties of these diphosphates have been investigated using techniques such as DTA, IR spectroscopy, and X-ray diffraction. biointerfaceresearch.com In biochemical contexts, chromium(III) pyrophosphate (Cr-PPi) has been used as a kinetic probe to study enzyme mechanisms, such as those of orotate (B1227488) phosphoribosyltransferase and hypoxanthine/guanine (B1146940) phosphoribosyltransferase. nih.gov

Chromium(III) metaphosphates are characterized by the presence of repeating (PO₃)⁻ units, which can form chains or rings. The general formula for the simple metaphosphate is Cr(PO₃)₃. These compounds can be synthesized via solid-state reactions or by heating a mixture of chromium(III) nitrate (B79036) and ammonium phosphate. akjournals.commmu.ac.uk

Several crystalline forms of chromium(III) metaphosphate are known, including the C-type and B-type structures. rsc.org The C-type Cr(PO₃)₃ features one-dimensional infinite metaphosphate chains and isolated CrO₆ octahedra. researchgate.net The B-type, with the formula Cr₂P₆O₁₈, also exhibits distinct structural and magnetic properties. rsc.org Research has focused on the synthesis of these different forms and the characterization of their magnetic structures through neutron powder diffraction and heat-capacity measurements. rsc.org These studies have shown that the magnetic properties are influenced by the superexchange interactions between chromium(III) ions mediated by the phosphate groups. rsc.org

Table 2: Comparison of C-type and B-type Chromium(III) Metaphosphates

| Feature | C-type Cr(PO₃)₃ | B-type Cr₂P₆O₁₈ |

|---|---|---|

| Structure | Infinite metaphosphate chains and isolated CrO₆ octahedra | - |

| Magnetic Behavior | Three-dimensional Heisenberg antiferromagnet | Shows ferromagnetic contributions at low temperatures |

| Magnetic Ordering Temp. | 4.2 K | - |

Chromium(III) can form stable complexes with polyphosphate ligands, which are molecules containing multiple phosphate groups linked together. A prominent example of such a ligand is adenosine triphosphate (ATP), a crucial molecule in cellular bioenergetics. The interaction between chromium(III) and ATP has been a subject of significant academic interest.

Studies using techniques like ³¹P NMR spectroscopy have investigated the binding of chromium(III) complexes to the phosphate groups of ATP. nih.govoup.com Research suggests the formation of outer-sphere complexes between ATP and various chromium species. nih.gov In some cases, the formation of inner-sphere complexes, where chromium(III) is directly bound to the phosphate groups, has also been explored. nih.gov These chromium(III)-ATP complexes, being substitution-inert and paramagnetic, serve as valuable probes in biochemical studies to determine intersubstrate distances on enzymes like pyruvate (B1213749) kinase. nih.gov The inactivation of enzymes such as pyruvate phosphate dikinase by chromium(III) complexes of ATP has also been demonstrated, involving the covalent attachment of the complex to the enzyme. tandfonline.com

Structure

2D Structure

Properties

CAS No. |

27096-04-4 |

|---|---|

Molecular Formula |

CrO12P3-6 |

Molecular Weight |

336.91 g/mol |

IUPAC Name |

chromium(3+);triphosphate |

InChI |

InChI=1S/Cr.3H3O4P/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-9 |

InChI Key |

OOUMMVQQCICTGF-UHFFFAOYSA-E |

SMILES |

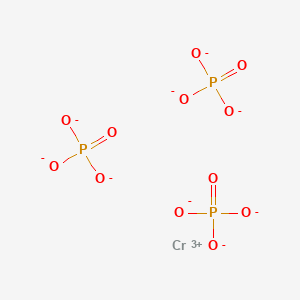

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3] |

Other CAS No. |

27096-04-4 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

7789-04-0 (Parent) |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies

Synthetic Pathways for Anhydrous Chromium(III) Orthophosphate

Anhydrous chromium(III) orthophosphate (CrPO₄) can be synthesized through solid-state reactions. One method involves grinding a mixture of 75 mol% chromium(III) oxide (Cr₂O₃) and 25 mol% pure ammonium (B1175870) hydrogen phosphate (B84403) ((NH₄)₂HPO₄). wikipedia.org This mixture is pressed into pellets and subjected to a multi-step heating process under air pressure. wikipedia.org The initial heating at 400°C for 24 hours serves to remove ammonia (B1221849) and water. wikipedia.org This is followed by a sequence of heating steps at 450°C (24 hours), 700°C (72 hours), 800°C (24 hours), and finally 850°C (48 hours), after which the pellets are gradually cooled. wikipedia.org

Another approach to obtaining anhydrous CrPO₄ involves the thermal decomposition of the hexahydrated form. When unstrained, coarse chromium(III) orthophosphate hexahydrate is heated, it recrystallizes at 1,014°C into an unstable, fine-grained β-CrPO₄. nist.gov If the hexahydrate is first ground, thus introducing strain, it forms the stable α-CrPO₄ at 972°C. nist.gov The α form is noted for its stability at high temperatures, remaining unmelted up to 1,800°C. nist.gov

A general method for preparing chromium phosphate involves treating a phosphoric acid solution of chromium(VI) oxide with a reducing agent like hydrazine (B178648). wikipedia.orgwikiwand.com

Preparation of Hydrated Chromium(III) Orthophosphate Phases

Chromium(III) orthophosphate hexahydrate (CrPO₄·6H₂O) is a well-known hydrated phase. wikipedia.org A common preparative method involves the reduction of chromium trioxide (CrO₃) with ethanol (B145695) in the presence of orthophosphoric acid (H₃PO₄). wikipedia.orgwikiwand.com This reaction can be carried out over a temperature range of -24°C to +80°C. wikipedia.orgwikiwand.com The resulting product is a violet-colored solid. wikipedia.org Another method involves the reaction of chromium(VI) oxide with phosphoric acid and hydrazine hydrate (B1144303), where the mixture is heated to 70-80°C for 6 hours. google.com

It is important to note that while a tetrahydrate (CrPO₄·4H₂O) has been reported, some studies have found that X-ray powder patterns of the purported tetrahydrate are identical to the hexahydrate, suggesting the hexahydrate is the only crystalline hydrate form. nist.govnih.govsamaterials.com The hexahydrate breaks down to an amorphous material near 130°C. nist.gov

Amorphous chromium(III) phosphate can be produced by heating the hexahydrate above 130°C. nist.gov The X-ray diffraction pattern of the material heated above this temperature indicates an amorphous structure. nist.gov

A gel-like form of chromium(III) phosphate can be synthesized via the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) with ethanol and nitric acid. wikipedia.orgresearchgate.net This process is conducted in the presence of ammonium dihydrogen phosphate and urea (B33335) at elevated temperatures, using tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent to form the gel. wikipedia.orgresearchgate.net

Mesoporous chromium(III) phosphate materials, characterized by high surface areas and narrow pore size distributions, can be synthesized using various templating methods.

One approach is an unconventional sol-gel technique using ammonium dichromate as the chromium source. researchgate.net In this method, chromium(III) is generated in situ by reducing ammonium dichromate with ethanol and nitric acid. researchgate.net A gel is then formed in the presence of ammonium dihydrogen phosphate and urea at an elevated temperature, with tetradecyltrimethylammonium bromide (TTBr) acting as a surfactant and structure-directing agent. researchgate.net After extraction of the surfactant, the resulting material exhibits a high specific surface area of 384 m²/g. researchgate.net

Another method for synthesizing mesoporous chromium phosphates is through a solid-state reaction at low temperature (SSRLT). purdue.edursc.org This solvent-free method involves reacting chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) in the presence of cetyltrimethylammonium bromide (CTAB) as a template at 353 K. rsc.org This process yields mesoporous materials with a high degree of pore ordering, a specific surface area of up to 250.78 m²/g, and an average pore size of 3.48 nm, particularly when the P/Cr atomic ratio is 2.0. purdue.edursc.org

The table below summarizes the key parameters for the synthesis of mesoporous chromium phosphate.

| Synthesis Method | Precursors | Template | Key Features |

| Unconventional Sol-Gel | Ammonium dichromate, Ethanol, Nitric acid, Ammonium dihydrogen phosphate, Urea | Tetradecyltrimethylammonium bromide (TTBr) | High specific surface area (384 m²/g) researchgate.net |

| Solid-State Reaction at Low Temperature (SSRLT) | Chromium(III) chloride hexahydrate, Sodium dihydrogen phosphate dihydrate | Cetyltrimethylammonium bromide (CTAB) | High pore ordering, Specific surface area up to 250.78 m²/g, Average pore size of 3.48 nm purdue.edursc.org |

Methodologies for Chromium(III) Metaphosphate (Cr(PO₃)₃) Crystal Growth

Single crystals of chromium(III) metaphosphate (Cr(PO₃)₃) can be grown under conditions that promote volatilization and subsequent recrystallization from the gas phase. iucr.orgresearchgate.net One such method involves irreversible chemical vapor transport reactions. iucr.org This can be achieved by starting with chromium(III) orthophosphate (CrPO₄) and phosphorus, with iodine as a transport agent, in a sealed silica (B1680970) ampoule under a temperature gradient (e.g., 1323 K to 1223 K). iucr.org

Another route to obtaining microcrystalline C-type Cr(PO₃)₃ involves heating a mixture of chromium(III) nitrate (B79036) and dibasic ammonium hydrogen phosphate ((NH₄)₂HPO₄) in an acidic nitric acid medium at 800°C for an extended period (7 days). mmu.ac.uk Isothermal heating of mixtures of Cr₄(P₂O₇)₃ and Zn₂P₂O₇ with chlorine as a mineralizer at 1273 K for 3 days has also successfully yielded crystals of Cr(PO₃)₃. iucr.org

Chemical Preparation of Chromium(III) Diphosphate (B83284) Hydrates

A hydrated chromium(III) diphosphate, Cr₄(P₂O₇)₃·28H₂O, has been synthesized by slowly adding dilute diphosphoric acid to an aqueous solution of chromium carbonate. biointerfaceresearch.com The resulting solution is then slowly evaporated at room temperature to yield a polycrystalline sample of the hydrated diphosphate. biointerfaceresearch.com The diphosphoric acid used in this synthesis can be prepared by passing an aqueous solution of sodium pyrophosphate (Na₄P₂O₇) through an ion-exchange resin. biointerfaceresearch.com

The anhydrous form, Cr₄(P₂O₇)₃, can be obtained by the complete dehydration of Cr₄(P₂O₇)₃·28H₂O, which occurs between 90°C and 450°C. biointerfaceresearch.comresearchgate.net Anhydrous chromium(III) diphosphate is stable up to its melting point of 1050°C. biointerfaceresearch.comresearchgate.net

The table below outlines the synthesis of chromium(III) diphosphate hydrates and their anhydrous form.

| Compound | Synthesis Method | Reactants | Key Conditions |

| Cr₄(P₂O₇)₃·28H₂O | Precipitation | Dilute diphosphoric acid, Aqueous chromium carbonate | Slow evaporation at room temperature biointerfaceresearch.com |

| Cr₄(P₂O₇)₃ | Thermal Dehydration | Cr₄(P₂O₇)₃·28H₂O | Heating between 90°C and 450°C biointerfaceresearch.comresearchgate.net |

Synthesis of Chromium(III) Complexes with Adenosine (B11128) Triphosphate and Diphosphate

The preparation of chromium(III) complexes with adenosine triphosphate (ATP) and adenosine diphosphate (ADP) has been a subject of detailed research, primarily due to their utility as stable analogues of MgATP and MgADP in enzymatic studies. A foundational method for synthesizing these complexes involves the direct reaction of a chromium(III) salt with the respective nucleotide.

A common procedure starts with the reaction of chromium(III) chloride (CrCl₃) with the sodium salt of either ATP or ADP in an aqueous solution. The reaction is typically carried out at or near neutral pH and at room temperature. The formation of the complex is often slow, requiring incubation periods that can extend for several hours to ensure complete coordination of the chromium ion to the phosphate chain of the nucleotide.

Researchers have meticulously characterized the products of these reactions. wikipedia.orgrsc.org For instance, the synthesis of Cr(H₂O)₄ATP and Cr(H₂O)₄ADP results in complexes where the chromium ion is coordinated to the β- and γ-phosphates of ATP or the α- and β-phosphates of ADP, respectively. These structures are often referred to as bidentate complexes. The use of ion-exchange chromatography is a crucial step in the purification of these chromium-nucleotide complexes, separating them from unreacted starting materials and other potential isomers. wikipedia.org

The synthesis conditions can be manipulated to favor the formation of different isomers. For example, the stereoisomers of chromium(III) nucleotide complexes can be prepared and separated, which is critical for probing the stereospecificity of enzyme active sites. wikipedia.orgmdpi.com

A summary of typical reaction conditions for the synthesis of chromium(III)-adenosine nucleotide complexes is presented in the table below.

| Product | Reactants | Solvent | Temperature | Incubation Time | Purification Method |

| Cr(H₂O)₄ATP | CrCl₃, Na₂ATP | Water | Room Temp. | Several hours | Ion-exchange chromatography |

| Cr(H₂O)₄ADP | CrCl₃, Na₂ADP | Water | Room Temp. | Several hours | Ion-exchange chromatography |

Detailed research findings have elucidated the nature of the interaction between chromium(III) and the adenosine nucleotides. It has been shown that the chromium ion primarily interacts with the triphosphate moiety of ATP and not the adenine (B156593) base. acs.org This selective coordination is fundamental to their function as analogues in enzymatic reactions where the phosphate chain is the key interacting group.

Emerging and Novel Synthetic Approaches for Chromium(III) Phosphates

Beyond the well-established aqueous synthesis of specific complexes, the field has seen the development of several advanced and novel methodologies for the preparation of chromium(III) phosphates with tailored properties such as high surface area, controlled porosity, and specific crystalline phases. These methods are crucial for applications in catalysis, materials science, and beyond. mdpi.compsu.edu

Sol-Gel Synthesis: The sol-gel method offers a versatile route to produce amorphous or crystalline chromium(III) phosphates with high purity and homogeneity. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. For chromium phosphates, this can be achieved by reacting a chromium precursor, such as chromium(III) nitrate or chloride, with a phosphorus source like phosphoric acid or an organophosphate in a suitable solvent. The properties of the final material, such as surface area and pore size, can be tuned by controlling parameters like pH, temperature, and the concentration of reactants. An unconventional sol-gel technique using ammonium dichromate as the chromium source has been used to synthesize mesoporous chromium(III) phosphate with a high specific surface area. researchgate.net

Hydrothermal Synthesis: Hydrothermal synthesis is a method that employs high temperatures and pressures in aqueous solutions to crystallize materials that are not stable at their melting points. This technique has been successfully used to prepare crystalline chromium(III) phosphates with various structures. researchgate.netrsc.org For instance, novel nanolayered tin phosphates have been synthesized via a conventional hydrothermal method for the purpose of removing Cr(III) from aqueous solutions. rsc.orgrsc.org This method allows for the formation of unique crystal morphologies and has been used to create a series of M⁺₂O–Cr₂O₃–P₂O₅ (M⁺=Na, K) materials. researchgate.net

Solid-State Reactions: Solid-state reactions, often carried out at elevated temperatures, provide a direct route to anhydrous chromium(III) phosphates. This method involves the intimate mixing of solid reactants, such as chromium(III) oxide (Cr₂O₃) and a phosphate salt (e.g., ammonium dihydrogen phosphate), followed by heating to high temperatures to induce a reaction. psu.edu A notable innovation in this area is the use of solid-state reactions at low temperatures (SSRLT), which has been employed to synthesize mesoporous chromium phosphates in the presence of a surfactant template, avoiding the need for a solvent. psu.eduresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis is an emerging technique that utilizes microwave radiation to rapidly heat the reactants. This can lead to significantly shorter reaction times, increased product yields, and improved material properties compared to conventional heating methods. ijirt.org This "green" chemistry approach has been applied to the synthesis of various chromium(III) complexes, including those with Schiff bases, demonstrating its potential for the efficient production of chromium phosphates. researchgate.net Research has also explored the use of microwave metathesis synthesis (MMS) for preparing transition metal phosphates, including chromium(III) phosphate, in a domestic microwave oven in a short amount of time. ktu.lt

Mechanochemical Synthesis: Mechanochemical synthesis is a solvent-free method that uses mechanical energy (e.g., grinding or milling) to induce chemical reactions. This approach is considered a green synthetic route as it minimizes or eliminates the use of solvents. acs.org Chromium(III) complexes with various ligands have been successfully synthesized in high yields using this technique by grinding the reactants together in a pestle and mortar. acs.orgnih.gov

The table below summarizes these emerging synthetic methodologies for chromium(III) phosphates.

| Synthesis Method | Precursors | Key Features | Resulting Material |

| Sol-Gel | Cr(III) salt, Phosphorus source | Controllable porosity and surface area | Amorphous or crystalline CrPO₄, Mesoporous CrPO₄ |

| Hydrothermal | Cr(III) salt, Phosphate source | High temperature and pressure in aqueous solution | Crystalline CrPO₄, Nanostructured phosphates |

| Solid-State Reaction | Cr₂O₃, Phosphate salt | High temperature, direct reaction of solids | Anhydrous crystalline CrPO₄ |

| Microwave-Assisted | Cr(III) salt, Ligand/Phosphate source | Rapid heating, shorter reaction times | Cr(III) complexes, CrPO₄ |

| Mechanochemical | Cr(III) precursor, Ligand | Solvent-free, mechanical energy induced | High-yield Cr(III) complexes |

These advanced synthetic strategies are paving the way for the development of novel chromium(III) phosphate materials with tailored functionalities for a wide range of applications.

Advanced Structural Elucidation and Crystallography

Crystalline Structures of Chromium(III) Orthophosphates

Chromium(III) orthophosphate (CrPO₄) is known to exist in different polymorphic and hydrated forms, each with a unique crystal structure.

The alpha form of anhydrous chromium(III) orthophosphate (α-CrPO₄) possesses an orthorhombic crystal system and is characterized by the space group Imma. wikipedia.orgjnanoworld.com Its structure is an infinite network of linked polyhedra, where CrO₆ octahedra and PO₄ tetrahedra share common edges. wikipedia.org Specifically, the Cr³⁺ sites form edge-sharing pairs of Cr(2)/Cr(2') octahedra, which in turn share two corners with four Cr(1) octahedra. wikipedia.org This arrangement creates a robust three-dimensional framework. wikipedia.org The crystal structure of α-CrPO₄ has been refined using high-resolution synchrotron powder X-ray data and medium-resolution neutron diffraction data, with results from both methods showing good agreement with single-crystal studies. iucr.orgresearchgate.net This compound is part of a larger family of materials with the α-CrPO₄ archetype structure, which are noted for having channels within their frameworks that can accommodate other ions. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Imma |

| Lattice Parameters | a = 10.380 Å, b = 12.845 Å, c = 6.278 Å |

The beta form of chromium(III) orthophosphate (β-CrPO₄) also crystallizes in the orthorhombic system but with the space group Cmcm. wikipedia.orgipme.ru A defining feature of the β-CrPO₄ structure is the presence of infinite chains of trans edge-sharing CrO₆ octahedra that extend parallel to the c-axis. wikipedia.orgipme.ru These chains are interconnected by PO₄ tetrahedra. wikipedia.orgipme.ru The β-isoform is the low-temperature phase and will convert to the α-form at temperatures exceeding 1175 °C. wikipedia.org Neutron diffraction studies have been crucial in revealing the magnetic structure of β-CrPO₄ at low temperatures, showing that the magnetic moments are collinear and antiferromagnetically coupled along the chains. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Lattice Parameters | a = 5.165 Å, b = 7.750 Å, c = 6.131 Å |

Hydrated forms of chromium(III) phosphate (B84403), with the general formula CrPO₄·n(H₂O) (where n can be 4 or 6), incorporate water molecules into their crystal structures. wikipedia.org The hexahydrate, CrPO₄·6H₂O, is a violet solid, while the anhydrous form is green. wikipedia.org The presence of water of hydration significantly influences the crystal packing and the coordination environment of the chromium ion. While detailed crystal structures of the hydrated forms are less commonly reported in the primary literature compared to the anhydrous forms, it is understood that the water molecules are typically coordinated to the chromium ion or occupy interstitial sites within the lattice, participating in hydrogen bonding.

Structural Analysis of Chromium(III) Metaphosphate (Cr(PO₃)₃)

Chromium(III) metaphosphate, Cr(PO₃)₃, presents a different structural motif compared to the orthophosphates, characterized by chains or rings of phosphate tetrahedra.

Single crystals of the C-type modification of Cr(PO₃)₃ have been successfully synthesized and analyzed using X-ray diffraction. iucr.orgresearchgate.net This compound is part of an isomorphous series of M(PO₃)₃ metaphosphates (where M can be Al, V, Fe, Mo, etc.) that adopt the "C-type" structure. iucr.orgresearchgate.net A key characteristic of this structure is the presence of one-dimensional, infinite metaphosphate chains. iucr.orgresearchgate.net A superstructure is generally observed for this structural type, which involves a tripling of the monoclinic b-axis. iucr.orgresearchgate.net

The C-type structure of Cr(PO₃)₃ is built from isolated CrO₆ octahedra and infinite chains of PO₄ tetrahedra. iucr.orgresearchgate.net Due to the superstructure, there are three crystallographically distinct CrO₆ octahedra, all of which exhibit a nearly ideal geometry. iucr.orgresearchgate.net The average Cr-O bond distance is approximately 1.96 Å. iucr.orgresearchgate.net

| Bond | Average Distance (Å) |

|---|---|

| Cr-O | 1.96 |

| P-O (bridging) | 1.58 |

| P-O (terminal) | 1.49 |

Metaphosphate Chain Configurations and Inter-polyhedral Linkages

Chromium(III) metaphosphate, specifically the C-type structure of Cr(PO₃)₃, is characterized by one-dimensional infinite metaphosphate chains that are structurally linked by isolated chromium octahedra. researchgate.net The fundamental building blocks of the structure consist of these two distinct polyhedral units. iucr.org

Crystal Structure Determination of Chromium(III) Diphosphate (B83284) Hydrates (e.g., Cr₄(P₂O₇)₃·28H₂O)

The crystal structure of hydrated chromium(III) diphosphate, such as Cr₄(P₂O₇)₃·28H₂O, has been successfully determined using powder X-ray diffraction data. This compound crystallizes in the monoclinic system with a P2/m space group. biointerfaceresearch.com The extensive degree of hydration is a notable feature of its structure. Upon thermal dehydration between 90°C and 450°C, this hydrate (B1144303) transforms into its anhydrous form, Cr₄(P₂O₇)₃, which is isotopic to V₄(P₂O₇)₃ and crystallizes in the orthorhombic system (space group Pmcn). biointerfaceresearch.com

Detailed crystallographic data for the hydrated form have been calculated and refined, providing precise unit-cell dimensions. biointerfaceresearch.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 16.169(1) |

| b (Å) | 9.336(5) |

| c (Å) | 9.446(4) |

| β (°) | 124.796(5) |

| Volume (ų) | 587.98(1) |

| Z (Formula units per cell) | 4 |

Spectroscopic and Diffraction Techniques in Structural Analysis

A suite of powerful analytical techniques is employed to perform comprehensive structural analysis of chromium phosphate compounds. These methods, ranging from diffraction to spectroscopy, provide complementary information on crystal structure, molecular vibrations, electronic states, and elemental composition.

X-ray diffraction (XRD) is a cornerstone technique for the structural elucidation of crystalline materials like chromium phosphates. ijcmas.com Single-crystal XRD has been instrumental in refining the superstructure of compounds such as C-type chromium(III) tris(metaphosphate), Cr(PO₃)₃. researchgate.netiucr.org This method provides precise atomic coordinates, bond lengths, and bond angles, revealing details such as the existence of two independent metaphosphate chains and three distinct CrO₆ octahedra in the Cr(PO₃)₃ structure. researchgate.net

Powder XRD is widely used for phase identification and the determination of crystal structures when suitable single crystals are unavailable. nih.gov For example, the crystal system and unit-cell parameters of Cr₄(P₂O₇)₃·28H₂O were established using powder diffraction data. biointerfaceresearch.com The technique is also used to confirm the purity of synthesized chromium phosphate phases, such as Cr(PO₃)₃, Cr₂P₄O₁₃, and β-CrPO₄, which crystallizes in the orthorhombic system with the Cmcm space group. ipme.ru

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a compound by probing their vibrational modes. rsc.org In the study of chromium phosphates, IR spectra allow for the clear distinction between different types of phosphate anions (e.g., metaphosphate, diphosphate, orthophosphate) based on their characteristic vibrational bands. ipme.ruresearchgate.net

The IR spectra of these compounds are typically divided into two main regions:

P-O Stretching Vibrations: Occurring at approximately 1400–700 cm⁻¹, this region is characteristic of the stretching modes within the PO₄ tetrahedra. ipme.ruresearchgate.net For instance, the spectrum for Cr(PO₃)₃ shows strong and diverse bands between 1236 cm⁻¹ and 1044 cm⁻¹, which are absent in the spectra of orthophosphates like CrPO₄. ipme.ru

O-P-O Bending and Cr-O Vibrations: Found at roughly 700–300 cm⁻¹, this range corresponds to the bending vibrations of the O-P-O groups and the vibrations of the Cr-O bonds in the CrO₆ octahedra. ipme.ruresearchgate.net

Symmetric stretching vibrations of internal P-O-P bridges in diphosphates and metaphosphates give rise to weak bands, such as the one at 745 cm⁻¹ in Cr₄(P₂O₇)₃ and 720 cm⁻¹ in Cr(PO₃)₃. ipme.ru

| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| P-O Stretching | 1400 - 700 | PO₄ Tetrahedra |

| O-P-O Bending & Cr-O Vibrations | 700 - 300 | PO₄ Tetrahedra & CrO₆ Octahedra |

| P-O-P Symmetric Stretching | ~720 - 780 | Polyphosphate Bridges |

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, such as compounds containing the Cr³⁺ ion (an S = 3/2 system). acs.org EPR studies on various chromium(III) phosphate compounds have revealed that the Cr³⁺ ions cannot be treated as isolated magnetic centers. ipme.ruresearchgate.net Instead, they exhibit significant magnetic interactions.

In compounds like Cr(PO₃)₃, Cr₄(P₂O₇)₃, and β-CrPO₄, the EPR results indicate that the trivalent chromium ions form antiferromagnetically exchange-coupled pairs or larger antiferromagnetic clusters. ipme.ruresearchgate.net The strength of this antiferromagnetic interaction is highly dependent on the neighboring ions. It is proposed that the PO₄ tetrahedra play a crucial role as mediators in these exchange interactions through a superexchange mechanism. researchgate.net The broadened line shapes of the EPR spectra are typical for amorphous or polycrystalline materials and indicate that the Cr³⁺ ions occupy distorted octahedral sites. usp.br

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis is a standard method for characterizing the morphology and elemental composition of materials. nih.govnih.gov SEM provides high-resolution images of the sample's surface, revealing information about particle size, shape, and texture. mdpi.com This is crucial for understanding the physical form of synthesized chromium phosphate powders or coatings.

EDX analysis complements SEM by providing a qualitative and quantitative assessment of the elemental makeup of the sample. researchgate.net By focusing the electron beam on a specific area of the sample, an X-ray spectrum is generated with peaks characteristic of the elements present. For chromium phosphates, EDX is used to confirm the presence and relative ratios of chromium, phosphorus, and oxygen, thereby verifying the chemical composition of the synthesized material. researchgate.net

Coordination Chemistry and Ligand Interactions

Fundamental Principles of Chromium(III) Coordination in Phosphate (B84403) Systems

The coordination of chromium(III) with phosphate systems is primarily governed by the formation of a stable bond between the chromium center and oxygen atoms of the phosphate groups. In aqueous solutions, Cr(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which serves as the precursor to more complex structures. libretexts.org The interaction can lead to both inner-sphere and outer-sphere complexes. In inner-sphere complexes, the phosphate ligand directly displaces water molecules and binds to the chromium ion. In outer-sphere complexes, the fully hydrated chromium ion and the phosphate anion are associated through electrostatic forces and hydrogen bonding, separated by a layer of water molecules. nih.gov

The geometry of these complexes is predominantly octahedral, a preference dictated by the electronic structure of Cr(III). nih.gov Structural studies of solid chromium(III) phosphates reveal that they are often composed of CrO₆ octahedra linked together by PO₄ tetrahedra, forming extensive network structures.

Complexation of Chromium(III) with Adenosine (B11128) Triphosphate and Diphosphate (B83284)

The interaction of Cr(III) with biologically crucial molecules like Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP) is of significant interest. These interactions are fundamental to understanding the biochemical roles and mechanisms of chromium.

Studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that the interaction between various chromium(III) complexes and ATP can lead to the formation of outer-sphere complexes. nih.gov In these arrangements, the chromium complex associates with the phosphate groups of ATP without direct coordination. nih.gov This interaction is primarily electrostatic. For the interaction of tris(ethylenediamine)chromium(III) with ATP, a notable binding constant has been determined, highlighting the stability of such outer-sphere associations. nih.gov Under the specific experimental conditions of these studies, direct inner-sphere coordination where Cr(III) binds directly to the phosphate groups was not observed. nih.gov

Binding Constant for Outer-Sphere Complex Formation

| Interacting Species | Binding Constant (K) | pH | Method |

|---|---|---|---|

| tris(ethylenediamine)chromium(III) and ATP | ~500 mol⁻¹ dm³ | 7.00 | ³¹P NMR Spectroscopy |

The formation of ternary complexes, which involve Cr(III), a nucleotide, and an amino acid, represents a higher level of molecular complexity. Research has shown that such complexes can be formed, with the phosphate group of the nucleotide playing a critical role in the interaction. The proposed mechanism often involves the initial formation of a binary complex between Cr(III) and an amino acid. This Cr(III)-amino acid species then interacts with the nucleotide, binding primarily to the phosphate backbone.

Ternary complexes involving Cr(III), nucleotides like 5'-AMP or 5'-CMP, and amino acids such as L-serine, L-methionine, and glycine (B1666218) have been synthesized and characterized. researchgate.net In these structures, the amino acid typically binds to the chromium ion through its carboxylic and amino groups, while the nucleotide coordinates mainly via its phosphate group. researchgate.net While the geometry is generally octahedral, some of these complexes exhibit slight distortions. researchgate.net

The speciation of chromium(III) in aqueous solution is highly dependent on pH. researchgate.netnih.gov This pH dependence directly influences its ability to form complexes with triphosphate and other ligands. At low pH (below 4.0), the predominant species is the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.netnih.gov As the pH increases into the 4.0-7.0 range, this aqua ion undergoes hydrolysis, leading to the formation of hydroxyl species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺. researchgate.net At pH values above 7, the neutral, insoluble chromium(III) hydroxide (B78521), Cr(OH)₃, precipitates from the solution. researchgate.netresearchgate.net

This behavior is critical for complex formation. The hydrolyzed species, like [Cr(OH)]²⁺, are often more reactive toward ligand substitution than the fully hydrated [Cr(H₂O)₆]³⁺ ion. nih.gov Therefore, the formation of Cr(III)-phosphate complexes is intricately linked to the pH of the medium, which dictates the concentration and reactivity of the available chromium species.

Aqueous Speciation of Chromium(III) as a Function of pH

| pH Range | Dominant Chromium(III) Species |

|---|---|

| < 4.0 | [Cr(H₂O)₆]³⁺ |

| 4.0 - 7.0 | [Cr(OH)]²⁺, [Cr(OH)₂]⁺ |

| > 7.0 | Cr(OH)₃ (precipitate) |

Coordination of Chromium(III) with Polymeric Biomolecules (e.g., Polysaccharides)

Chromium(III) can also coordinate with large polymeric biomolecules, such as polysaccharides, to form metallohydrogels. nih.govresearchgate.net An example is the interaction between Cr(III) and succinoglycan, an anionic extracellular polysaccharide. nih.govresearchgate.netnih.gov Spectroscopic analyses confirm that the coordination occurs between the Cr³⁺ ions and the carboxyl and hydroxyl groups on the succinoglycan polymer. nih.govresearchgate.net This crosslinking interaction leads to the formation of a denser hydrogel network as the concentration of Cr³⁺ increases. nih.gov Similar coordination via carboxyl groups has been observed with other acidic polysaccharides.

Ligand Exchange Kinetics and Reaction Mechanisms of Chromium(III) Complexes

A defining characteristic of chromium(III) coordination chemistry is its kinetic inertness. nih.gov Ligand exchange reactions, where a coordinated ligand (like water) is replaced by another, are typically very slow. researchgate.netchemguide.co.uk For instance, the substitution of aqua ligands in [Cr(H₂O)₆]³⁺ by other species is a process that can take hours or even days at room temperature. libretexts.org

The mechanism for these substitution reactions often involves several slow, rate-determining steps. epa.gov For example, the reaction of Cr(III) with certain ligands can proceed through a multi-step process that begins with the formation of an initial oxygen-bound complex, followed by a slower chelation step. nih.gov The initial step often involves the deprotonation of the aqua complex to form a more reactive hydroxo species, which facilitates the breakage of a Cr(III)-aqua bond, creating a vacant site for the incoming ligand to coordinate. epa.gov This inherent inertness is a direct consequence of the high ligand field stabilization energy of the d³ octahedral Cr(III) center.

Mechanistic Pathways of Aquation

The aquation of chromium(III) complexes, the replacement of a ligand by a water molecule, is typically a slow process due to the kinetic inertness of the d³ Cr(III) center. The exact mechanism of aquation for chromium(III)-triphosphate has not been extensively studied, but it can be inferred from the well-established principles of chromium(III) coordination chemistry and studies on analogous systems. The primary mechanistic pathways considered for octahedral chromium(III) complexes are associative (A), dissociative (D), and interchange (I) mechanisms, with the latter being further subdivided into associative interchange (Ia) and dissociative interchange (Id).

Associative (A) and Dissociative (D) Pathways: A pure associative (A) mechanism involves the formation of a distinct seven-coordinate intermediate, while a pure dissociative (D) mechanism proceeds through a five-coordinate intermediate. psgcas.ac.in For chromium(III) complexes, a purely dissociative mechanism is generally considered less likely due to the stability of the six-coordinate state. rsc.org Conversely, a purely associative mechanism with a stable seven-coordinate intermediate is also not commonly observed.

Interchange (Ia and Id) Pathways: The interchange mechanisms are considered more plausible for chromium(III) aquation reactions. psgcas.ac.in In an interchange mechanism, the incoming water molecule and the outgoing ligand exchange in a concerted manner, without the formation of a stable intermediate. The distinction between associative interchange (Ia) and dissociative interchange (Id) lies in the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.

Associative Interchange (Ia): In this pathway, the bond with the incoming water molecule is significantly formed in the transition state. This is often characterized by a negative entropy of activation (ΔS‡), indicating a more ordered transition state. nih.gov Studies on the anation of hydroxopentaaquo chromium(III) ion have suggested an associative interchange mechanism, where the presence of a hydroxide ligand facilitates the reaction. ias.ac.in Given that triphosphate is a highly charged anionic ligand, it is plausible that its interaction with the chromium(III) center could favor a more associative character in the aquation process.

Dissociative Interchange (Id): In this pathway, the bond with the outgoing ligand is substantially broken in the transition state. This is often supported by a positive entropy of activation. For many chromium(III)-amine complexes, a dissociative interchange mechanism has been proposed. rsc.org

The aquation of a chelated chromium(III)-triphosphate complex would likely proceed in a stepwise manner, with the dissociation of one of the phosphate-oxygen bonds to the chromium center being the initial and rate-determining step. The nature of the other ligands in the coordination sphere and the reaction conditions (pH, temperature) would significantly influence the operative mechanism. For instance, protonation of the triphosphate ligand could weaken the Cr-O-P bond, potentially favoring a more dissociative pathway.

| Mechanistic Pathway | Key Feature | Intermediate | Entropy of Activation (ΔS‡) |

| Associative (A) | Formation of a 7-coordinate intermediate | Stable | Generally negative |

| Dissociative (D) | Formation of a 5-coordinate intermediate | Stable | Generally positive |

| Associative Interchange (Ia) | Bond-making is significant in the transition state | None | Often negative |

| Dissociative Interchange (Id) | Bond-breaking is significant in the transition state | None | Often positive |

Hydrolysis and Decomposition Pathways of Chromium(III)-Polyphosphate Complexes

The hydrolysis of polyphosphates is a critical process that leads to their degradation into shorter phosphate chains and ultimately orthophosphate. The presence of metal ions, such as chromium(III), can significantly influence the rate and pathway of this hydrolysis. Studies on chromium(III) complexes with adenosine 5'-triphosphate (ATP), a triphosphate derivative, provide valuable insights into these pathways. acs.org

The primary mode of decomposition for chromium(III)-polyphosphate complexes involves the hydrolysis of the phosphoanhydride bonds of the polyphosphate chain. This can occur through several pathways:

Intramolecular Hydrolysis: In a chelated chromium(III)-triphosphate complex, a coordinated water molecule or hydroxide ion can act as a nucleophile, attacking a phosphorus atom of the polyphosphate chain. The Lewis acidity of the chromium(III) ion can polarize the P-O-P bond, making the phosphorus atom more susceptible to nucleophilic attack. This leads to the cleavage of the polyphosphate chain.

Intermolecular Hydrolysis: Water molecules from the bulk solvent can also attack the phosphorus atoms of the coordinated triphosphate. The coordination to chromium(III) can still facilitate this process by altering the electron distribution within the polyphosphate ligand.

Dissociation followed by Hydrolysis: The triphosphate ligand may first dissociate from the chromium(III) center before undergoing hydrolysis in solution. However, given the inertness of Cr(III) complexes, this is likely to be a slower pathway compared to the metal-assisted hydrolysis routes.

The hydrolysis of polyphosphates often proceeds via a terminal-only degradation pathway, where orthophosphate units are sequentially cleaved from the end of the chain. researchgate.net In the context of a chromium(III)-triphosphate complex, this would result in the formation of chromium(III)-diphosphate and then chromium(III)-monophosphate complexes, with the release of inorganic phosphate at each step.

The pH of the solution plays a critical role in the hydrolysis of both free and complexed polyphosphates. Generally, hydrolysis is accelerated at both low and high pH. At low pH, protonation of the phosphate groups can facilitate the cleavage of the P-O-P bonds. At high pH, the increased concentration of hydroxide ions, which are strong nucleophiles, enhances the rate of hydrolysis.

| Pathway | Description | Key Factors |

| Intramolecular Hydrolysis | Attack by a coordinated nucleophile (H₂O or OH⁻) | Lewis acidity of Cr(III), geometry of the complex |

| Intermolecular Hydrolysis | Attack by solvent water molecules | pH, temperature |

| Dissociation-Hydrolysis | Ligand dissociates before hydrolysis | Kinetic inertness of the Cr(III) complex |

Stereochemical Investigations of Chromium(III)-Polyphosphate Complexes

Octahedral chromium(III) complexes are well-known for exhibiting various forms of stereoisomerism, and complexes with multidentate ligands like triphosphate are no exception. The stereochemistry of these complexes arises from the different possible spatial arrangements of the ligands around the central chromium(III) ion.

When triphosphate acts as a bidentate or tridentate ligand, it forms chelate rings with the chromium(III) center. This chelation can lead to the formation of geometric and optical isomers.

Geometric Isomers: If other ligands are present in the coordination sphere, cis-trans isomerism can occur. For example, in a hypothetical [Cr(triphosphate)(H₂O)₄] complex where triphosphate is bidentate, the two remaining water molecules could be arranged cis or trans to each other.

Optical Isomers (Enantiomers): The chelation of the triphosphate ligand can create a chiral environment around the chromium(III) center, leading to the existence of non-superimposable mirror images, or enantiomers. For instance, a tris-chelate complex of the type [Cr(L-L)₃], where L-L is a bidentate ligand, is chiral and exists as a pair of enantiomers (Δ and Λ isomers). While a simple chromium(III)-triphosphate complex is not a tris-chelate, the way the flexible triphosphate chain wraps around the metal ion can lead to chiral conformations.

Studies on the analogous chromium(III)-ATP complexes have successfully separated different stereoisomers, demonstrating the existence of multiple, stable isomeric forms. nih.gov These separations were achieved using chromatographic techniques, highlighting the kinetic inertness of the Cr(III) center which allows for the isolation of these isomers. The specific stereoisomers that form can be influenced by the reaction conditions during the synthesis of the complex.

The characterization of these stereoisomers typically involves techniques such as circular dichroism (CD) spectroscopy, which can distinguish between enantiomers, and nuclear magnetic resonance (NMR) spectroscopy, which can provide information about the connectivity and spatial arrangement of the atoms within the complex.

| Isomer Type | Description | Example in a Hypothetical Cr(III)-Triphosphate Complex |

| Geometric Isomers | Different spatial arrangement of ligands. | cis and trans isomers of [Cr(P₃O₁₀)(H₂O)₂(other ligands)₂] |

| Optical Isomers (Enantiomers) | Non-superimposable mirror images. | Δ and Λ isomers arising from the chiral arrangement of the chelated triphosphate ligand. |

Reactivity, Catalysis, and Ion Exchange Phenomena

Catalytic Applications of Chromium(III) Phosphates

Chromium(III) phosphate (B84403) and its derivatives serve as robust catalysts in several key industrial reactions. Their catalytic activity is often attributed to the presence of both acidic and basic sites on their surface, which can be tailored for specific applications.

In the polymer industry, chromium(III) phosphate plays a crucial role as a catalyst. wikipedia.orgsamaterials.com A notable application is in the synthesis of intermediates for synthetic fibers. For instance, a combined chromium(III) aluminum phosphate catalyst is utilized in processes that lead to the manufacture of poly(ethylene terephthalate) (PET). wikipedia.orgsamaterials.comwikiwand.com Pretreatment with a chromium(III) phosphate-silicate mixture is also employed to create laminated structures that dampen vibration and noise in motors. samaterials.comwikiwand.comsamaterials.com

Chromium(III) phosphates, particularly in combination with aluminum phosphate, are effective catalysts for the alkylation of aromatic hydrocarbons. wikipedia.orgwikiwand.comjustia.com A prominent example is the methylation of toluene (B28343) using methanol (B129727) to produce xylenes. justia.com This reaction is a cornerstone in the production of para-xylene, a valuable intermediate for manufacturing terephthalic acid, which is essential for producing synthetic fibers like PET. justia.com The catalyst facilitates the reaction under specific conditions of temperature and pressure, typically between 350°C and 500°C and pressures ranging from 50 to 800 psig. justia.com The molar ratio of alcohol to the aromatic hydrocarbon is also a critical parameter, generally maintained between 0.3:1 and 3:1. justia.com

The catalytic process involves the dehydration of the alcohol (e.g., methanol) to an ether, which occurs concurrently with the alkylation of the aromatic hydrocarbon. justia.com While the primary goal is the alkylation reaction to produce valuable products like xylene, the dehydration reaction is an inherent part of the process. justia.com

Table 1: Toluene Methylation using Chromium Phosphate Catalyst

| Parameter | Value |

|---|---|

| Catalyst | Amorphous Chromium(III) Phosphate |

| Reactants | Toluene and Methanol |

| Primary Product | Xylenes |

| Key Intermediate | para-xylene |

| Temperature Range | 350°C - 500°C |

| Pressure Range | 50 - 800 psig |

| Methanol to Toluene Molar Ratio | 0.4:1 to 1.5:1 |

Beyond their role in alkylation, chromium(III) phosphates are also active catalysts for the dehydration of alcohols to form ethers. justia.com For example, they can catalyze the dehydration of methanol to produce dimethyl ether. justia.com This catalytic activity is significant as the dehydration of the alcohol is a concurrent reaction during the alkylation of aromatic hydrocarbons. justia.com Phosphate-deficient chromium phosphate catalysts have demonstrated notable activity in the dehydration of alcohols. justia.com

Ion Exchange Properties of Chromium(III) Orthophosphate

Chromium(III) orthophosphate exhibits significant ion exchange capabilities, making it a valuable material for environmental remediation and the separation of metal ions.

Insoluble chromium(III) orthophosphate can engage in sorption reactions, acting as a catalyst for cation exchange on its amorphous surface. wikiwand.com The fundamental mechanism involves the liberation of H+ ions from the solid phosphate into the aqueous phase as metal cations are hydrolyzed and adsorb onto the surface. wikiwand.com This process is represented by the general equation:

n P-OH + Mz+ ⇔ (P-O)nMz-n + n H+

where P-O represents the solid chromium(III) orthophosphate and Mz+ is the metal cation. wikiwand.com A decrease in the pH of the solution is a direct indicator of the rate of this adsorption reaction. wikiwand.com The efficiency of this ion exchange process is enhanced by increases in both temperature and pH. wikipedia.orgwikiwand.com This catalytic cation exchange is widely utilized in reducing the toxicity of metals in environmental cleanup efforts, such as decreasing lead concentrations in water. wikipedia.orgwikiwand.com

Studies on the ion exchange properties of chromium(III) orthophosphate have revealed a distinct selectivity for different divalent cations. wikipedia.org Under comparable conditions, the selectivity of CrPO₄ for these cations follows the order:

Pb2+ > Cu2+ > Ni2+ ≅ Cd2+

This indicates that chromium(III) orthophosphate has the highest affinity for lead ions, followed by copper, and then nickel and cadmium, which have similar affinities. wikipedia.orgwikiwand.com This selectivity is crucial for the targeted removal of specific heavy metal pollutants from wastewater and aquatic environments. wikipedia.org

Table 2: Selectivity of Chromium(III) Orthophosphate for Divalent Cations

| Cation | Chemical Formula | Selectivity Rank |

|---|---|---|

| Lead | Pb2+ | 1 |

| Copper | Cu2+ | 2 |

| Nickel | Ni2+ | 3 |

| Cadmium | Cd2+ | 3 |

Effects of Temperature and pH on Ion Exchange Efficiency

The efficiency of ion exchange reactions involving chromium(III) phosphate is significantly influenced by both temperature and pH. Research indicates that an increase in either temperature or pH generally enhances the ion exchange process. Studies conducted within a temperature range of 283 to 383 K and a pH range of 4 to 7 have demonstrated this positive correlation.

The underlying mechanism suggests that as pH increases, the surface of the amorphous chromium(III) phosphate becomes more conducive to cation adsorption. This process involves the liberation of H+ ions from the solid phosphate material into the aqueous phase as metal cations are hydrolyzed and adsorb onto the surface. Consequently, a higher pH facilitates this exchange. Similarly, elevated temperatures increase the kinetic energy of the ions in the solution, leading to a higher rate of reaction and more effective ion exchange.

The relationship between the distribution of the metal ion between the solid and aqueous phases and the pH can be described by the Kurbatov equation, which links the release of H+ ions to the reaction's equilibrium constant. This relationship underscores the direct impact of pH on the equilibrium of the ion exchange reaction.

Chromium(III) Phosphate in Sorption Reactions

Chromium(III) phosphate serves as a catalyst in sorption reactions, particularly through a cation exchange mechanism. This catalytic activity is utilized in environmental applications to reduce the toxicity of various metals. The process involves the adsorption of divalent cations onto the amorphous surface of chromium(III) phosphate.

The general mechanism for this sorption reaction can be represented as: nP-OH + Mz+ ⇔ (P-O)nMz-n + nH+

In this equation, P-O represents the solid chromium(III) phosphate, and Mz+ is the metal cation. The exchange results in the release of hydrogen ions (H+) into the solution, and a corresponding decrease in the pH of the system serves as a direct indicator of the adsorption rate.

Studies have revealed a specific selectivity sequence for the adsorption of different divalent cations onto chromium(III) phosphate under similar conditions. The affinity for these cations follows the order: Pb2+ > Cu2+ > Ni2+ ≅ Cd2+. This selectivity makes chromium(III) phosphate particularly effective in applications such as decreasing the concentration of lead in drinking water and aquatic environments.

| Cation | Chemical Formula | Selectivity Rank |

|---|---|---|

| Lead | Pb²⁺ | 1 |

| Copper | Cu²⁺ | 2 |

| Nickel | Ni²⁺ | 3 (tie) |

| Cadmium | Cd²⁺ | 3 (tie) |

Redox Transformations Involving Chromium(III) in Phosphate Systems

Oxidation Pathways of Chromium(III) to Chromium(VI)

The transformation of the relatively benign chromium(III) to the highly toxic and mobile chromium(VI) is a significant environmental concern. While the direct oxidation of Cr(III) by dissolved oxygen is a very slow and unfavorable reaction, other pathways are more prominent, particularly in soil and aquatic systems.

The primary pathway for the oxidation of Cr(III) to Cr(VI) in natural environments involves manganese oxides, such as birnessite (δ-MnO₂) and pyrolusite (β-MnO₂). These minerals act as strong oxidizing agents. The reaction is thermodynamically feasible in both aerobic and mildly anoxic conditions. The heterogeneous oxidation process occurs at the surface of the manganese oxide mineral. It involves the direct reaction of Cr(III) with the solid manganese dioxide, leading to the formation of soluble Cr(VI) and the reduction of Mn(IV) to dissolved Mn(II). Studies have observed a stoichiometric 3:2 molar relationship between the produced Mn(II) and Cr(VI).

Another potential, though less common, pathway is high-temperature oxidation. Experiments have shown that chromium(III) oxide (Cr₂O₃) can be readily converted to hexavalent chromium at temperatures between 200-300°C in the presence of oxygen, with significant conversion rates observed over several hours.

Conversely, the reduction of Cr(VI) to Cr(III) can also occur, often facilitated by microbial activity. In some biological systems, Cr(VI) is reduced and immobilized as Cr(III) phosphate, a stable and less harmful compound.

Environmental Factors Influencing Oxidation Rate (e.g., Manganese Oxides, pH, Organic Matter)

Several environmental factors critically influence the rate and extent of Cr(III) oxidation to Cr(VI).

Manganese Oxides: The presence and reactivity of manganese(IV) oxides are the most crucial factors. Minerals like birnessite are particularly reactive due to their structure and large surface area. The oxidation mechanism involves the formation of a precursor complex on the manganese oxide surface, followed by electron transfer from Cr(III) to Mn(IV), and the subsequent release of Cr(VI) and Mn(II) into the solution. The amount of Cr(III) that can be oxidized is dependent on the concentration of easily reducible manganese oxides in the system.

Organic Matter: Natural organic matter (NOM) generally inhibits the oxidation of Cr(III). Soluble organic compounds can form strong complexes with Cr(III), a process known as complexation. This binding reduces the amount of free Cr(III) available to react with manganese oxides, thereby decreasing the formation of Cr(VI). In soils with higher organic matter content, the reductive capacity is often much higher than the oxidative capacity, favoring the stability of Cr(III) over Cr(VI).

| Factor | Effect on Oxidation Rate | Mechanism |

|---|---|---|

| Manganese Oxides (e.g., MnO₂) | Increases | Acts as the primary oxidant, directly accepting electrons from Cr(III). |

| pH | Complex (Inhibited at neutral pH, promoted at acidic/alkaline pH) | Alters system redox potential, Cr(III) speciation, and mineral surface charge. |

| Organic Matter | Decreases | Forms stable complexes with Cr(III), reducing its availability for oxidation. |

Environmental Distribution, Transformation, and Remediation Strategies

Environmental Cycling and Geochemical Fate of Chromium(III)

The environmental cycling of chromium is predominantly characterized by the interplay between its two most stable oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). youtube.comepa.gov Cr(III) is the more prevalent form in the environment and is considered an essential nutrient in trace amounts for humans and animals. In contrast, Cr(VI) is more mobile and toxic. ijcmas.com The geochemical fate of chromium is largely dictated by redox conditions, pH, and the presence of other chemical species in soil and water. ijcmas.com

Cr(III) compounds, such as oxides and hydroxides, are generally less soluble in water and exhibit lower mobility in the environment. ijcmas.com Consequently, Cr(III) is often found associated with organic matter in soil and aquatic settings. ijcmas.com The transformation between Cr(III) and Cr(VI) is a critical aspect of chromium's environmental cycle, influencing its transport and bioavailability.

Chromium can be introduced into the environment through various means, including atmospheric deposition from the combustion of fossil fuels and industrial activities. ijcmas.com Once in the atmosphere, chromium particles typically settle within ten days. In the soil, chromium predominantly exists as Cr(III) and Cr(VI). ijcmas.com

The mobility of chromium in soil is highly dependent on its oxidation state. Cr(III) exhibits low mobility as it binds strongly to soil particles, particularly organic matter. cdc.gov The formation of soluble complexes with organic matter can, however, increase the solubility and mobility of Cr(III), with lower soil pH potentially enhancing this complexation. cdc.gov Studies have shown that while Cr(III) itself is strongly bound to soil, complexes of Cr(III) with organic acids may show little to no interaction with soil particles, thereby increasing their mobility. nih.gov

In aquatic systems, the transport and distribution of chromium are influenced by processes such as reduction, oxidation, sorption, desorption, dissolution, and precipitation. ijcmas.com Chromium can enter natural waters through the weathering of rocks and industrial discharges. ijcmas.com

The solubility of Cr(III) in water is pH-dependent; it tends to precipitate in neutral to basic conditions and solubilize in acidic environments. ijcmas.com Much of the chromium in aquatic environments is found in suspended solids, adsorbed onto clay, organic matter, or iron oxides. cdc.gov Soluble Cr(VI) may persist in some water bodies but is generally reduced to Cr(III) by organic matter or other reducing agents. cdc.gov Cr(III) is particle-reactive and readily adsorbs onto solid surfaces, leading to its removal from the water column and deposition in sediments. frontiersin.org In some contaminated river systems, particulate chromium is the dominant form, with Cr(III) being the primary species detected.

Chemical and Biological Transformations of Chromium(III) in Environmental Matrices

The transformation between Cr(III) and Cr(VI) is a key process in determining the environmental impact of chromium. These transformations are influenced by a variety of chemical and biological factors within different environmental matrices.

The reduction of the highly mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III) is a critical detoxification pathway in the environment. This reduction can be facilitated by a range of substances, including organic matter and ferrous iron. sciopen.com Both biological and non-biological processes contribute to this reduction. sciopen.com

Organic matter plays a significant role in the reduction of Cr(VI) in soil and water systems. sciopen.com For instance, the presence of organic acids can lead to the formation of soluble Cr(III)-organic acid complexes. nih.gov Additionally, various microorganisms have been found to actively reduce Cr(VI) to Cr(III). sciopen.com This bioreduction can result in the formation of soluble organo-Cr(III) complexes.

While Cr(III) is the more stable form in most environmental settings, its re-oxidation to Cr(VI) can occur under specific conditions, posing a potential environmental risk. A primary factor governing this oxidation is the presence of manganese oxides in soils. nih.gov At high concentrations of oxygen or manganese oxides, Cr(III) can be oxidized to Cr(VI). ijcmas.com However, it is generally considered that Cr(III) is not readily oxidized to Cr(VI) in natural soil environments. The rate of oxidation can be influenced by pH, with studies showing that the oxidation of Cr(III) by manganese oxides can occur in both aerobic and anoxic aqueous media.

The behavior of Cr(III) in natural waters is significantly influenced by hydrolysis, a reaction with water that is highly dependent on pH. acs.org As the pH of the water increases, Cr(III) ions undergo hydrolysis to form a series of hydroxylated species. arizona.edu This process can ultimately lead to the precipitation of chromium(III) hydroxide (B78521), a compound with low solubility in water. arizona.edu

The precipitation of Cr(III) is a key mechanism for its removal from the dissolved phase in aquatic environments. For example, phosphates can react with chromium to form chromium phosphate (B84403) precipitates, which reduces the solubility and mobility of chromium in water. mdpi.com The formation of such precipitates is an important factor in the long-term stabilization of chromium in contaminated sites. mdpi.com

Below is a table of hydrolysis constants for chromium(III) at 298 K and infinite dilution, illustrating the formation of various hydrolyzed species as a function of pH.

| Equilibrium Reaction | logK (Baes and Mesmer, 1976) | logK (Rai et al., 1987) | logK (Ball and Nordstrom, 1988) | logK (Brown and Ekberg, 2016) |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | -3.60 ± 0.07 | |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | -9.65 ± 0.20 | |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -18 | -16.19 | -16.25 ± 0.19 | |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | -27.56 ± 0.21 | |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.0 | -5.29 ± 0.16 | |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -10.75 ± 0.15 | -9.10 ± 0.14 | |

| Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O | 12 | 9.35 | 9.41 ± 0.17 | |

| Cr₂O₃(s) + 6H⁺ ⇌ 2Cr³⁺ + 3H₂O | 8.52 | |||

| CrO₁.₅(s) + 3H⁺ ⇌ Cr³⁺ + 1.5H₂O | 7.83 ± 0.10 | |||

| Data sourced from NECTAR COST compilation. cost-nectar.eu |

for Chromium(III)-Containing Effluents

The management of industrial effluents containing chromium(III) is a critical environmental concern. These effluents originate from various industries, including leather tanning, metallurgy, and chemical manufacturing. samcotech.comencyclopedia.pub While trivalent chromium (Cr(III)) is significantly less toxic and mobile than its hexavalent counterpart (Cr(VI)), its discharge into aquatic environments is restricted, necessitating effective treatment strategies. samcotech.comnih.gov The development of efficient removal and recovery techniques is crucial not only for environmental protection but also for the potential to reclaim and reuse chromium, aligning with circular economy principles. nih.govresearchgate.net

Precipitation Methods (e.g., using NaHCO3, CaCO3, MgO)

Chemical precipitation is a widely employed and conventional method for removing heavy metals like chromium(III) from industrial wastewater due to its operational simplicity and cost-effectiveness. nih.gov The process involves the addition of a precipitating agent to alter the pH of the effluent, which reduces the solubility of Cr(III) and causes it to precipitate out of the solution, typically as chromium hydroxide (Cr(OH)₃). nih.govmdpi.com This solid sludge can then be separated from the liquid phase.

Commonly used precipitating agents include sodium bicarbonate (NaHCO₃), calcium carbonate (CaCO₃), and magnesium oxide (MgO), which are favored for their high availability and low cost. nih.gov The effectiveness of these agents is highly dependent on the final pH of the solution. Research has shown that all three can achieve very high removal efficiencies for Cr(III).

A comparative study on the removal of chromium from tannery wastewater demonstrated the high efficiency of these precipitants. The key findings are summarized below:

| Precipitating Agent | Optimal pH | Dosage | Maximum Removal Efficiency (%) |

| Sodium Bicarbonate (NaHCO₃) | 8.31 | 2000 mg/L | 99.97% |

| Calcium Carbonate (CaCO₃) | 8.90 | 2000 mg/L | 99.95% |

| Magnesium Oxide (MgO) | 8.91 | 2000 mg/L | 99.98% |

| Data sourced from a study on chromium recovery from chrome tannery wastewater. nih.gov |

In another study, sodium bicarbonate, alongside sodium hydroxide and calcium oxide, was used to precipitate Cr(III) from a pregnant leach solution, achieving a precipitation yield exceeding 99% at a pH of 5. nih.gov While effective, a notable challenge with precipitation is the lack of selectivity, as other metals present in the effluent may co-precipitate, complicating the potential for chromium recovery. nih.gov The large volume of chromium-containing sludge generated also presents a disposal challenge, although this can be mitigated by recovering and reusing the chromium. nih.govmdpi.com

Adsorption and Ion Exchange for Chromium(III) Removal

Adsorption and ion exchange are effective separation processes for the removal of heavy metal ions from aqueous solutions. These techniques are valued for their flexibility, high efficiency, and the potential for regenerating the adsorbent or resin for multiple uses. nih.govmdpi.com

Adsorption involves the sequestration of Cr(III) ions onto the surface of a solid material, known as an adsorbent. mdpi.com The process generally occurs in four steps: transport of the ion in the bulk solution, transport across the liquid film to the adsorbent's exterior, diffusion into the pores of the adsorbent, and finally, binding to the active sites. nih.gov The mechanism of binding can include electrostatic attraction and interactions with surface functional groups. nih.gov A wide variety of materials have been investigated as adsorbents for Cr(III), including:

Biogenic Adsorbents: Low-cost materials like eggshells and marble powder have demonstrated near-complete Cr(III) removal (99%) from chrome tanning wastewater under optimized pH and dosage conditions. mdpi.com

Chitosan: This biopolymer is an effective and low-cost sorbent for Cr(III). Studies have shown a 76% recovery, with the adsorbed chromium being effectively desorbed using an EDTA solution, which forms strong complexes with Cr(III). nih.gov

Ion-Imprinted Polymers: A synthesized Cr(III) ion-imprinted polymer using amino-functionalized chitosan derivatives showed a high adsorption capacity of 385.89 mg/g and high selectivity for Cr(III) over a broad pH range. mdpi.com

Ion exchange is a reversible chemical process where ions in a liquid phase are exchanged for similarly charged ions on a solid ion exchange resin. researchgate.netpurewaterent.net Cation exchange resins are used for the removal of positively charged ions like Cr(III). researchgate.net Studies have demonstrated that resins such as IRN77 and SKN1 can achieve over 95% removal of chromium from aqueous solutions under optimal conditions. researchgate.net The adsorption capacity for these resins was calculated to be 35.38 mg/g and 46.34 mg/g, respectively. researchgate.net The process is highly dependent on factors like pH, adsorbent dosage, and contact time. researchgate.net A key advantage of ion exchange is the potential for regeneration of the resin, making it a cost-effective choice for treating industrial effluents. nih.govpurewaterent.net

| Technology | Material Example | Adsorption Capacity / Removal Efficiency | Key Features |

| Adsorption | Eggshell & Marble Powder | 99% removal from tanning wastewater mdpi.com | Low-cost, biogenic material. mdpi.com |

| Adsorption | Chitosan | 76% recovery nih.gov | Effective, low-cost biosorbent; can be regenerated. nih.gov |

| Adsorption | Cr(III) Ion-Imprinted Polymer | 385.89 mg/g mdpi.com | High capacity and selectivity. mdpi.com |

| Ion Exchange | IRN77 Resin | 35.38 mg/g researchgate.net | High removal efficiency (>95%); resin is regenerable. researchgate.net |

| Ion Exchange | SKN1 Resin | 46.34 mg/g researchgate.net | High removal efficiency (>95%); resin is regenerable. researchgate.net |

Membrane and Electrochemical Technologies for Effluent Treatment

Advanced technologies such as membrane filtration and electrochemical methods offer efficient alternatives for treating chromium(III)-containing effluents, often enabling water and resource recovery. samcotech.comresearchgate.net

Membrane technologies , such as ultrafiltration (UF) and reverse osmosis (RO), physically separate Cr(III) from wastewater. samcotech.com These systems have been successfully applied in industries like leather tanning to capture and reuse chromium from spent streams. samcotech.com In one innovative approach, thermal pressure hydrolysis of tannery waste was combined with ultrafiltration. This integrated system allowed for the separation of chromium deposits, which could be reused, from the organic matter in the waste stream. mdpi.com

Electrochemical technologies utilize electrical currents to drive chemical reactions for contaminant removal. mdpi.com

Electrocoagulation: This process involves generating coagulants in-situ by dissolving a sacrificial anode (typically iron or aluminum) with an applied current. The metal ions produced then form hydroxides that can remove contaminants through precipitation and adsorption. Studies have shown that the removal efficiency of Cr(III) can be affected by the presence of other ions; for instance, Cr(III) removal efficiency decreased at higher concentrations of NaCl due to an increase in the solubility of Cr(OH)₃. mdpi.com

Electro-kinetic Remediation: This technique uses a low-voltage direct current to move contaminants through a medium like sludge. mdpi.com The application of an electric field can facilitate the migration of Cr(III) ions toward the cathode, allowing for their removal. mdpi.com The use of a membrane in conjunction with this process has been shown to enhance removal by limiting the accumulation of chromium near the anode. mdpi.com

These technologies represent a shift towards more sophisticated and integrated treatment systems that not only purify water but also contribute to a circular economy by facilitating the recovery of valuable resources. illinois.edu

Bioremediation Approaches (e.g., Microbial-Enhanced Techniques)

Bioremediation leverages biological processes, particularly those of microorganisms, to treat contaminated environments. nih.gov It is considered a promising and cost-effective technology for wastewater treatment. nih.gov While much of the research on chromium bioremediation focuses on the microbial reduction of highly toxic Cr(VI) to the less toxic Cr(III), microorganisms also play a direct role in the removal of Cr(III) from effluents through mechanisms like biosorption and bioaccumulation. researchgate.netscispace.com

Biosorption: This is a metabolism-independent process where Cr(III) ions bind to the surface of microbial biomass (both living and dead). scispace.com The cell walls of bacteria, fungi, and algae contain various functional groups that can sequester metal ions. nih.gov This process is advantageous due to its low cost and high efficiency. nih.gov For example, Bacillus subtilis biomass has been shown to have a maximum Cr(III) uptake of 23.9 mg/g at an optimal pH of 4.0. nih.gov